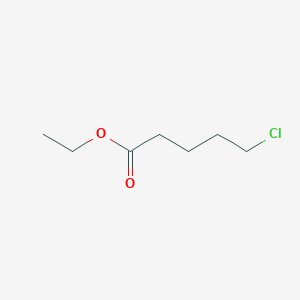

Ethyl 5-chloropentanoate

Description

Overview of the Compound's Significance as a Synthetic Intermediate

The significance of ethyl 5-chloropentanoate in chemical research lies in its utility as a building block for the synthesis of more complex molecules. Its dual reactivity allows for a variety of chemical modifications. The chlorine atom can be displaced by a wide range of nucleophiles in substitution reactions, while the ester group can undergo reactions such as hydrolysis, reduction, and transesterification.

This versatility makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. For instance, it is a key intermediate in the production of δ-valerolactone through intramolecular cyclization, a reaction where the ester's carbonyl group is attacked by a nucleophile formed at the chlorinated carbon. chemsrc.com Furthermore, it serves as a starting material for the synthesis of various other compounds, including 5-chloropentanol and diethylphosphonates. chemsrc.com

The following table summarizes some key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 2323-81-1 |

| Boiling Point | 206.1±13.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm³ |

| Flash Point | 85.1±15.3 °C |

Historical Context of Related Halogenated Esters in Organic Transformations

The use of halogenated esters as synthetic intermediates has a long and significant history in organic chemistry. Halogenated organic compounds, in general, are highly valued for their reactivity and are considered fundamental precursors in numerous organic transformations. nih.gov The presence of a halogen atom provides a reactive site for nucleophilic substitution and elimination reactions, making these compounds versatile synthons. nih.gov

Historically, alkylating agents, which include many halogenated compounds, were first recognized for their biological effects during World War I. cuni.cz This led to their investigation and development as therapeutic agents, marking the beginning of a major class of anticancer drugs. science.govmdpi.com The ability of these compounds to alkylate DNA bases was harnessed for chemotherapy. cuni.cz

In the realm of synthetic chemistry, the development of methods to introduce halogens into organic molecules, such as the Hunsdiecker reaction and its variations for decarboxylative halogenation, has been crucial. nih.gov These methods provided access to a wide range of alkyl halides, which could then be converted into other functional groups.

The study of the reactivity of halogenated esters, such as the investigation into the labile nature of the halogen atom in bromomalonic esters, has contributed to a deeper understanding of their chemical behavior. rsc.org Over the years, the synthesis of various halogenated esters has been explored for their potential as intermediates in the production of biologically active molecules and other valuable chemicals. researchcommons.org The development of novel synthetic methods, including photochemical approaches, continues to expand the utility of halogenated compounds in organic synthesis. google.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPBGAORCOXWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334230 | |

| Record name | Pentanoic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2323-81-1 | |

| Record name | Pentanoic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Established Esterification Routes

The most common methods for synthesizing ethyl 5-chloropentanoate involve the direct esterification of 5-chloropentanoic acid with ethanol (B145695).

The primary and most direct synthesis of this compound is through the acid-catalyzed esterification of 5-chloropentanoic acid with ethanol. This reaction is typically performed under reflux conditions, using a strong acid catalyst like sulfuric acid to drive the reaction to completion. The presence of the chlorine atom on the pentanoic acid chain is a crucial feature, influencing its reactivity in subsequent nucleophilic substitution reactions.

The Fischer esterification method provides a well-established framework for producing this compound. This equilibrium-driven process involves reacting 5-chloropentanoic acid with an excess of ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH), to shift the equilibrium towards the formation of the ester.

Key parameters for this reaction include a molar ratio of 1:5 of the acid to ethanol and refluxing at 78–80°C for 6–12 hours. The workup procedure involves neutralization with sodium bicarbonate, followed by extraction with ethyl acetate (B1210297) and purification by distillation under reduced pressure. While effective for laboratory synthesis, the corrosive nature of the catalysts and the energy required for distillation present challenges for industrial-scale production.

Interactive Data Table: Fischer Esterification Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Molar Ratio (Acid:Ethanol) | 1:5 | Favors ester formation. |

| Catalyst | H₂SO₄ or TsOH | Facilitates the reaction. |

| Temperature | 78–80°C (Reflux) | To achieve reaction completion. |

| Time | 6–12 hours | To ensure high conversion. |

| Workup | Neutralization, Extraction, Distillation | To isolate and purify the product. |

Alternative and Optimized Synthetic Pathways

To address the limitations of traditional methods, alternative and optimized synthetic routes have been developed, focusing on scalability, purity, and environmental considerations.

A patented three-step industrial process starting from levulinic acid esters offers a scalable and high-purity route to this compound. This method involves:

Ketalization: The levulinic acid ester reacts with ethylene (B1197577) glycol to form a ketal derivative.

Hydrogenation: The ketal is then subjected to catalytic hydrogenation using a copper chromite catalyst at 100–150°C and 50–100 bar of hydrogen gas.

Chlorination: The final step involves treatment with concentrated hydrochloric acid at 0°C, followed by distillation to yield the final product.

This patented process is noted for its high scalability and the purity of the resulting this compound, making it a preferred method for bulk production.

A more environmentally friendly approach involves a copper-mediated radical ring-opening reaction of cycloketone oxime esters. This novel method can be conducted at ambient temperatures (25°C) over 12 hours under a nitrogen atmosphere. rsc.org Using a copper(II) triflate (Cu(OTf)₂) catalyst in N-methylpyrrolidone (NMP), this reaction has demonstrated a 48% isolated yield. While the yield requires further optimization for industrial viability, this copper-catalyzed synthesis presents significant green chemistry advantages over traditional methods.

Interactive Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Green Chemistry Score |

|---|---|---|---|---|

| Fischer Esterification | 80–85 | Moderate | High | Medium |

| Patent Process | 73 | High | Medium | High |

| Copper-Catalyzed | 48 | Low | Low | High |

Data derived from an analysis of various synthetic methodologies.

This compound can also be synthesized as part of a multi-step sequence starting from more readily available precursors. For instance, a novel synthesis of 5-chlorovaleryl chloride, a related compound, starts from 1-bromo-3-chloropropane (B140262) and diethyl malonate. google.com The resulting intermediate, 2-(3-chloropropyl)malonic acid diethyl ester, undergoes hydrolysis and decarboxylation to yield 5-chloropentanoic acid, which can then be esterified with ethanol to produce this compound. google.com Such multi-step syntheses offer flexibility in starting materials and can be adapted to specific manufacturing capabilities. savemyexams.comlumenlearning.com

Multi-Step Conversions from Precursors

Pathways Involving Levulinic Acid Derivatives (Ketalization, Hydrogenation, Chlorination)

A significant synthetic route to this compound originates from levulinic acid, a versatile platform chemical derived from the hydrolysis of lignocellulosic biomass. aimspress.comaidic.it This pathway is a multi-step industrial process that involves the sequential transformation of a levulinic acid ester through ketalization, hydrogenation, and finally, chlorination. A patented process outlines this transformation, highlighting its efficiency and the conditions required for high yields.

The synthesis begins with the ketalization of a levulinic acid ester, such as ethyl levulinate. This step protects the ketone functional group by reacting the ester with ethylene glycol in the presence of an acid catalyst. This reaction forms the corresponding ketal derivative, ethyl 4,4-(ethylenedioxy)pentanoate.

The second stage is the catalytic hydrogenation of the ketal intermediate. This reduction step targets the ester group, converting it to a primary alcohol. The reaction is typically carried out at high pressure (50–100 bar H₂) and elevated temperatures (100–150°C) using a copper chromite catalyst. This process achieves high conversion (>99%) and selectivity (>95%) for the desired hydroxyl intermediate.

The final step is the chlorination of the resulting alcohol. The hydroxyl group is substituted with a chlorine atom by treatment with a chlorinating agent, such as concentrated hydrochloric acid (HCl), often at low temperatures (e.g., 0°C) to control the reaction's exothermicity. Subsequent purification by fractional distillation under reduced pressure yields the final product, this compound, with high purity (98%).

| Step | Reaction | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Ketalization | Protection of the ketone group | Levulinic acid ester, Ethylene glycol, Acid catalyst | Formation of a ketal derivative |

| 2. Hydrogenation | Reduction of the ester group | Copper chromite catalyst, 100–150°C, 50–100 bar H₂ | >99% conversion to the corresponding alcohol |

| 3. Chlorination | Substitution of the hydroxyl group | Concentrated HCl, 0°C, followed by fractional distillation | This compound (98% purity) |

Routes via 5-Chloropentanoyl Chloride Intermediates

An alternative and direct method for the synthesis of this compound involves the use of 5-chloropentanoyl chloride as a key intermediate. acs.orgpurdue.edu This route is an example of esterification where an alcohol reacts with an acyl chloride. 5-Chloropentanoyl chloride itself can be prepared from 5-chloropentanoic acid by reacting it with an agent like oxalyl chloride or thionyl chloride. acs.orggoogle.com

The synthesis of this compound is achieved by the esterification of ethanol with 5-chloropentanoyl chloride. acs.org The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), and in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct that is formed. acs.orgsoton.ac.uk The reaction is often cooled initially (e.g., to 0°C) to control the rate of this vigorous reaction. acs.org

This method is highly efficient and proceeds to completion, offering a straightforward pathway to the desired ester. The workup procedure generally involves washing the reaction mixture to remove the base and any salts, followed by drying and concentration of the organic phase to isolate the product.

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Ethanol, 5-Chloropentanoyl Chloride | Forms the ester backbone and provides the chloro-functional group |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides a medium for the reaction |

| Base | Pyridine | Neutralizes HCl byproduct, driving the reaction to completion |

| Temperature | Initial cooling (0°C), then warming | Controls the initial exothermic reaction |

Stereoselective Synthesis and Chiral Induction

While this compound is an achiral molecule, related chloroesters are pivotal in the stereoselective synthesis of chiral compounds, which are of significant importance in the pharmaceutical industry. acs.orgnih.gov Methodologies focus on creating chiral centers, particularly at the alpha-carbon relative to the ester group.

Enantioselective Cross-Coupling Reactions of Alpha-Chloroesters and Analogs

Transition-metal-catalyzed enantioselective cross-coupling reactions are powerful tools for constructing chiral molecules from racemic starting materials. kyoto-u.ac.jpscispace.com In this context, racemic α-chloroesters serve as versatile substrates for creating chiral α-arylalkanoic acids and their derivatives. acs.orgnih.govkyoto-u.ac.jp

One notable advancement is the iron-catalyzed enantioselective cross-coupling reaction between racemic α-chloroalkanoates and aryl Grignard reagents. nih.govkyoto-u.ac.jp This reaction employs a catalytic amount of an iron salt, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), in combination with a chiral bisphosphine ligand. kyoto-u.ac.jp The chiral ligand is crucial for inducing enantioselectivity, enabling the formation of the product with a high enantiomeric ratio (er). kyoto-u.ac.jpscispace.com Research has shown that using specific chiral ligands can lead to products with high yields and synthetically useful enantioselectivities (er up to 91:9). nih.govkyoto-u.ac.jp The resulting α-arylalkanoates can be further converted to optically enriched α-arylalkanoic acids. nih.govkyoto-u.ac.jp The mechanism is believed to involve the formation of an alkyl radical intermediate that undergoes an enantioconvergent arylation. acs.orgkyoto-u.ac.jp

| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Fe(acac)₃ (3) | (R,R)-BenzP* (3.6) | 0 | 80 | 83:17 |

| Fe(acac)₃ (3) | (R,R)-BenzP* (6) | 0 | 91 | 83:17 |

| Fe(acac)₃ (3) | (R,R)-BenzP* (6) | -40 | 85 | 83:17 |

| Fe(acac)₃ (3) | (R,R)-BenzP* (6) | 40 | 88 | 77:23 |

| Co(acac)₃ (3) | (R,R)-BenzP* (6) | 0 | 15 | 56:44 |

Biocatalytic and Enzymatic Approaches for Chiral Derivative Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. core.ac.ukpharmasalmanac.com Enzymes operate under mild conditions of temperature and pressure, and their high stereo- and regioselectivity is advantageous for creating single-enantiomer pharmaceutical intermediates. core.ac.ukpharmasalmanac.com

For the synthesis of chiral esters and their derivatives, lipases are among the most widely used enzymes. scielo.br One common strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester or alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, yielding a chiral ester and a chiral alcohol, both with high enantiomeric excess (e.e.). Lipase B from Candida antarctica (often immobilized as Novozym 435) is particularly effective for these transformations. scielo.br

These enzymatic methods have been successfully applied to the synthesis of various short-chain chiral esters, achieving high conversions and excellent enantioselectivities. scielo.br For instance, the enzymatic esterification of secondary alcohols with acids can produce R-acetates with high enantiomeric excess. scielo.br

| Substrate (Secondary Alcohol) | Reaction Time | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| 2-Pentanol | 48 h (batch) | >48 | 99.8 (R) |

| 2-Butanol | 48 h (batch) | >48 | 99.0 (R) |

| 2-Heptanol | 48 h (batch) | >48 | 99.8 (R) |

| 2-Pentanol | 70 min (continuous flow) | >40 | Not specified |

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom in ethyl 5-chloropentanoate is susceptible to nucleophilic attack, leading to either intramolecular or intermolecular substitution products. These reactions are a cornerstone of its synthetic utility.

One of the most significant reactions of this compound is its ability to form lactones, specifically γ-valerolactone (the lactone of 5-hydroxypentanoic acid), through intramolecular cyclization. This process involves a nucleophilic substitution at the terminal chlorine atom.

The conditions under which the reaction is performed significantly influence the pathway and efficiency of lactone formation. Both acidic and basic media can promote cyclization, but they do so through different mechanisms and with varying degrees of success in minimizing side reactions.

Acidic Conditions: In an acidic medium, the ester functionality can first undergo hydrolysis to form 5-chloropentanoic acid. The carboxylic acid can then be protonated, but the key step is the subsequent intramolecular attack of the hydroxyl group of the hydrolyzed ester on the carbon bearing the chlorine atom.

Basic Conditions: Under basic conditions, the initial step is often the hydrolysis of the ester to the corresponding carboxylate. This carboxylate can then act as an internal nucleophile, attacking the carbon with the chlorine atom to form the lactone. However, basic conditions can also favor intermolecular reactions if not carefully controlled.

The choice of solvent also plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) can accelerate the rate of cyclization.

For the cyclization to occur, a nucleophile is required to attack the electrophilic carbon atom bonded to the chlorine. In the case of this compound, the ester group itself does not act as the nucleophile directly. Instead, it is the product of its hydrolysis, the hydroxyl group of 5-hydroxypentanoic acid, that serves as the internal nucleophile.

The mechanism proceeds via a nucleophilic substitution (SN2) pathway. The hydroxyl group attacks the carbon atom attached to the chlorine, displacing the chloride ion and forming a five-membered ring, which is the γ-valerolactone. The formation of five- and six-membered rings through such intramolecular reactions is generally favored. masterorganicchemistry.com

In addition to intramolecular reactions, the chlorine atom of this compound can be displaced by external nucleophiles in intermolecular substitution reactions. This allows for the introduction of various functional groups at the 5-position of the pentanoate chain.

Reactions with Amines: Primary and secondary amines can act as nucleophiles, attacking the carbon bearing the chlorine atom to form 5-amino- or 5-(substituted amino)pentanoate esters. libretexts.orglookchem.com This reaction typically proceeds via an SN2 mechanism. mnstate.edu To prevent multiple alkylations of the amine, it is often necessary to use an excess of the amine. mnstate.edu The pH of the reaction medium is also a critical factor; at low pH, the amine will be protonated and non-nucleophilic, while at high pH, there may not be enough acid to facilitate the removal of the leaving group if the mechanism has aspects of acid catalysis. libretexts.org

Reactions with Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily react with alkyl halides like this compound. chemistrysteps.comlibretexts.org The reaction with a thiol or a thiolate anion displaces the chloride ion to yield a sulfide. libretexts.org This SN2 reaction is analogous to the Williamson ether synthesis. libretexts.org

Intramolecular Cyclization to Lactones (e.g., 5-Hydroxypentanoic Acid Lactone)

Ester Hydrolysis Mechanisms

The ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield 5-chloropentanoic acid and ethanol (B145695).

The acid-catalyzed hydrolysis of this compound is a reversible process. libretexts.orgchemguide.co.ukchemguide.co.uk To drive the reaction toward the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves the following key steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

Elimination: The protonated ethoxy group (a good leaving group) is eliminated as ethanol.

Deprotonation: The final step is the deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the hydronium ion catalyst and form 5-chloropentanoic acid. chemguide.co.uk

This entire sequence can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Base-Catalyzed Hydrolysis to 5-Chloropentanoic Acid and Ethanol

The hydrolysis of this compound under basic conditions, a reaction commonly known as saponification, yields 5-chloropentanoic acid and ethanol. This transformation is effectively irreversible and proceeds through a well-established nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (from a base such as sodium hydroxide or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide ion as the leaving group and the formation of 5-chloropentanoic acid. The liberated ethoxide is a strong base and promptly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final acid-base step drives the reaction to completion, rendering it irreversible. acs.org

Cl(CH₂)₄COOCH₂CH₃ + OH⁻ → [Cl(CH₂)₄C(O⁻)(OH)OCH₂CH₃] → Cl(CH₂)₄COOH + CH₃CH₂O⁻ → Cl(CH₂)₄COO⁻ + CH₃CH₂OH

Table 1: Reaction Parameters for Base-Catalyzed Hydrolysis

| Parameter | Condition | Rationale |

| Base | NaOH, KOH | Provides the hydroxide nucleophile. |

| Solvent | Aqueous alcohol | Solubilizes both the ester and the base. |

| Temperature | Elevated (reflux) | Increases the reaction rate. |

| Work-up | Acidification | Protonates the carboxylate to yield the free carboxylic acid. |

Reduction Reactions

The ester functionality of this compound is susceptible to reduction by strong reducing agents, leading to the formation of the corresponding primary alcohol.

The reduction of this compound primarily yields 5-chloropentanol. acs.org In this transformation, the ester group is converted to a primary alcohol, while the chloro-substituent at the 5-position typically remains intact under specific reaction conditions. The successful isolation of 5-chloropentanol is crucial for its subsequent use in the synthesis of other valuable organic compounds. d-nb.infoorganic-chemistry.org

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly employed reducing agent for the conversion of esters to primary alcohols. acs.orgnih.govmit.edu The reduction of this compound with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of the hydride with water or other protic solvents. acs.orgmit.educhinesechemsoc.org

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, 5-chloropentanal. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to form an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to afford the final product, 5-chloropentanol. nih.gov

Table 2: Conditions for the Reduction of this compound with LiAlH₄

| Parameter | Condition | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful source of hydride ions. acs.orgmit.edu |

| Solvent | Anhydrous Diethyl Ether or THF | Prevents decomposition of LiAlH₄ and side reactions. acs.orgmit.educhinesechemsoc.org |

| Temperature | Typically low to room temperature | Controls the reactivity of LiAlH₄. chinesechemsoc.org |

| Work-up | Careful addition of water and/or acid | Quenches excess LiAlH₄ and protonates the alkoxide. mit.educhinesechemsoc.org |

Radical Reaction Pathways

The carbon-chlorine bond in this compound allows it to participate in radical reactions, particularly in the context of modern cross-coupling methodologies.

The 5-chloro-pentanoate moiety can be converted into a primary alkyl radical intermediate through various activation methods. A common strategy involves the use of a photocatalyst in conjunction with a silyl (B83357) radical species. acs.orgnih.gov For instance, a photocatalytically generated silyl radical can abstract the chlorine atom from this compound, a process driven by the formation of a strong silicon-chlorine bond. acs.org This halogen-atom abstraction results in the formation of the corresponding nucleophilic alkyl radical. nih.gov This radical species is a key intermediate that can then engage in carbon-carbon bond-forming reactions. nih.govnih.gov

The alkyl radical generated from this compound can participate in enantioconvergent cross-coupling reactions, such as nickel-catalyzed arylations. acs.orgnih.gov In a typical catalytic cycle, an active Ni(0) complex undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl intermediate. mit.edunih.gov The alkyl radical, formed as described in the previous section, then reacts with this chiral Ni(II) complex. nih.govmit.edu This is followed by reductive elimination to furnish the enantioenriched cross-coupled product and regenerate the Ni(0) catalyst. chinesechemsoc.org The enantioselectivity is controlled by a chiral ligand coordinated to the nickel center, which differentiates between the two enantiotopic faces of the prochiral radical or the two enantiomers of a racemic starting material. d-nb.infonih.govchinesechemsoc.org This strategy allows for the construction of chiral molecules from simple, achiral or racemic precursors. nih.govacs.org

Table 3: Key Steps in a Generic Enantioconvergent Arylation

| Step | Description | Key Species Involved |

| 1. Radical Generation | Halogen atom abstraction from the alkyl halide. | Alkyl halide, silyl radical, photocatalyst. acs.orgnih.gov |

| 2. Oxidative Addition | Addition of an aryl halide to the Ni(0) catalyst. | Ni(0) complex, aryl halide. mit.edunih.gov |

| 3. Radical Capture | Reaction of the alkyl radical with the chiral Ni(II) complex. | Alkyl radical, chiral Ni(II)-aryl complex. nih.govmit.edu |

| 4. Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Chiral Ni(III) intermediate. chinesechemsoc.org |

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Complex Organic Molecules

The dual functionality of ethyl 5-chloropentanoate makes it an ideal starting material for constructing more elaborate molecular architectures. The ester group can undergo reactions such as hydrolysis, reduction, and transesterification, while the chloro- group is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the formation of carbon-carbon or carbon-heteroatom bonds.

A primary application of this compound is in the synthesis of δ-valerolactone (oxan-2-one), a six-membered cyclic ester. nih.gov This transformation is achieved through an intramolecular cyclization reaction. Under basic conditions, the terminal chlorine atom is displaced by an oxygen nucleophile from the ester group, typically after hydrolysis to the corresponding carboxylate, to form the stable six-membered ring.

The general reaction pathway is as follows:

Hydrolysis: The ethyl ester is first hydrolyzed to 5-chloropentanoic acid.

Intramolecular Nucleophilic Substitution: The carboxylate then acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This results in the formation of the δ-valerolactone ring and the displacement of the chloride ion.

δ-Valerolactone is itself a significant chemical intermediate, notably as a monomer for the synthesis of biodegradable polyesters through ring-opening polymerization. thegoodscentscompany.com

Table 1: Key Cyclization Reaction of this compound

| Reactant | Reagents/Conditions | Major Product | Product Class |

| This compound | 1. Base (e.g., NaOH), H₂O | δ-Valerolactone | Lactone |

| 2. Heat |

This compound and its close analog, mthis compound, are documented precursors in the synthesis of advanced pharmaceutical intermediates. bldpharm.com The carbon chain of the molecule is incorporated into the final structure of active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of impurities and intermediates for Apixaban, a widely used anticoagulant. google.compharmaffiliates.com In patented synthetic routes for Apixaban-related compounds, the 5-chloropentanoate moiety is used to alkylate an amine, forming a crucial carbon-nitrogen bond and introducing a five-carbon chain that is later modified to form part of the final drug structure. google.com

Table 2: Pharmaceutical Intermediates from Halo-pentanoates

| Precursor | Synthetic Target | Therapeutic Class |

| Mthis compound | Apixaban Intermediates | Anticoagulant |

Note: Mthis compound is a close analog and its reactions are representative of the utility of the ethyl ester.

The utility of this compound extends to the agrochemical and polymer industries.

In agrochemical synthesis , it serves as a precursor to key intermediates. For instance, the reduction of the ester group in this compound using a reducing agent like lithium aluminium hydride yields 5-chloro-1-pentanol. lookchem.com This alcohol is a documented raw material and intermediate used in the synthesis of various agrochemicals. lookchem.com

In polymer science , this compound is valuable in two primary ways. Firstly, it is listed as a building block for polymer materials. bldpharm.com Secondly, and more significantly, its conversion to δ-valerolactone provides a monomer for ring-opening polymerization (ROP). thegoodscentscompany.com This process yields poly(δ-valerolactone), a biodegradable aliphatic polyester (B1180765) with applications in the biomedical field due to its biocompatibility.

Development of Biologically Active Molecules

The chemical reactivity of this compound is harnessed to build molecules with specific biological functions, ranging from therapeutic drugs to compounds that interact with sensory receptors.

As an extension of its role in forming pharmaceutical intermediates, this compound is a foundational element in the total synthesis of certain drug candidates. Its five-carbon backbone can be found within the final molecular structure of complex therapeutic agents. The synthesis of the anticoagulant Apixaban serves as a prime example, where the pentanoic acid chain, derived from a precursor like this compound, is a central feature of the final active molecule that inhibits Factor Xa in the coagulation cascade. pharmaffiliates.compharmaffiliates.com

While direct industrial use of this compound in flavors is not extensively documented in public literature, its chemical derivatives, particularly lactones, are a cornerstone of the flavor and fragrance industry. The intramolecular cyclization product, δ-valerolactone, is a member of a class of compounds known for their creamy, fruity, and coconut-like aromas. The synthesis of δ-valerolactone from this compound represents a viable pathway to this important fragrance and flavor ingredient. nih.gov Furthermore, the substitution of the chloride with other functional groups can lead to a variety of esters and other derivatives with potential applications as flavor and fragrance components. The production of such chiral hydroxycarboxylic acids and their corresponding lactones is a significant area of research for creating valuable flavors and pheromones. ethz.ch

Mentioned Compounds

Functionalization and Derivatization Strategies

The reactivity of this compound is centered around its two primary functional groups: the ester and the alkyl chloride. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis, reduction, or conversion to other carbonyl derivatives. This dual reactivity allows for the strategic and sequential introduction of various functionalities.

Synthesis of Substituted Pentanoic Acid Derivatives

This compound and its parent acid, 5-chloropentanoic acid, are key starting materials for a variety of substituted pentanoic acid derivatives. The terminal chloro group can be displaced by a range of nucleophiles to introduce new functional groups at the end of the five-carbon chain.

One common strategy involves the conversion of 5-chloropentanoic acid into its more reactive acid chloride form. This intermediate, 5-chloropentanoyl chloride, can then be used to form amides and other derivatives. For example, in a multi-component reaction (MCR) methodology, 5-chloropentanoic acid chloride was reacted with cyclohexylamine (B46788) and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to synthesize a tetrazole intermediate. escholarship.org This tetrazole was a key component in a rapid, two-step synthesis of the drug Cilostazol. escholarship.org The reaction proceeds first by forming the amide, followed by an intramolecular cyclization with the azide to form the tetrazole ring. escholarship.org

The parent acid, 5-chloropentanoic acid, can also be modified at the alpha-carbon (C-2). Through the action of bromine and phosphorus trichloride, it can be converted to 2-bromo-5-chloropentanoic acid. scispace.com This halogenated intermediate serves as a precursor for synthesizing N-alkyl derivatives of proline anilides, which have been investigated for their local anesthetic and antiarrhythmic properties. scispace.com

The functionalization pathways for producing substituted pentanoic acid derivatives are summarized in the table below.

| Starting Material | Reagent(s) | Product Type | Application/Significance |

| 5-Chloropentanoic acid chloride | Cyclohexylamine, TMSN₃, POCl₃ | Tetrazole derivative | Intermediate for the synthesis of Cilostazol. escholarship.org |

| 5-Chloropentanoic acid | Br₂, PCl₃ | α-Bromo-5-chloropentanoic acid | Precursor for proline anilide derivatives with potential biological activity. scispace.com |

| This compound | Nucleophiles (e.g., amines, alkoxides) | 5-Substituted pentanoates | General method for introducing diverse functional groups at the terminal position. |

Incorporation into Larger Molecular Scaffolds (e.g., Notopterol (B1679982) Derivatives)

The ability to act as a carbon-chain extender makes this compound and its derivatives valuable in the synthesis of complex natural product analogues. A notable example is its use in the creation of notopterol derivatives, which are being investigated as multi-target inhibitors for the treatment of Alzheimer's disease. google.comnih.gov

Notopterol, a natural product, has been identified as a dual inhibitor of BACE1 and GSK3β, two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov To enhance its therapeutic potential, researchers have designed and synthesized derivatives by attaching various functional side chains to the notopterol scaffold. google.comnih.gov

In these synthetic routes, a precursor molecule, bergaptol, is first prepared. nih.gov The five-carbon chain from a 5-chloropentanoyl source is then incorporated. Specifically, a derivative such as 5-chlorovaleryl chloride (the acid chloride of 5-chloropentanoic acid) is used to acylate an intermediate, effectively tethering the pentanoyl chain to the larger furocoumarin scaffold of notopterol. google.com This chain can then be further modified, for instance, by introducing amine groups to investigate how the length and basicity of the side chain affect the inhibitory activity against target enzymes like AChE, BACE1, and GSK3β. nih.gov

The table below outlines a simplified step in the synthesis of a notopterol derivative.

| Precursor Scaffold | Reagent | Incorporated Fragment | Resulting Structure | Research Goal |

| Bergaptol Derivative | 5-Chlorovaleryl Chloride | 5-Chloropentanoyl chain | Notopterol derivative with an aliphatic side chain | To develop multi-target inhibitors for Alzheimer's disease. google.comnih.gov |

Precursors for Chiral Alpha-Arylalkanoic Acids

Chiral α-arylalkanoic acids are a critical class of compounds in the pharmaceutical industry, forming the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics. scispace.comkyoto-u.ac.jp The enantioselective synthesis of these molecules is a subject of intense research. kyoto-u.ac.jpkyoto-u.ac.jp

Modern synthetic strategies often rely on the transition-metal-catalyzed cross-coupling of aryl Grignard reagents with racemic α-haloesters. scispace.comkyoto-u.ac.jp In particular, iron-catalyzed enantioconvergent coupling has emerged as a practical and efficient method. scispace.comkyoto-u.ac.jp This reaction uses a catalytic amount of an iron salt and a chiral bisphosphine ligand to couple a racemic α-chloroester with an aryl Grignard reagent, producing the desired α-arylalkanoate in high yield and with significant enantioselectivity. scispace.comkyoto-u.ac.jp

While this method is powerful, it requires an α-haloester (i.e., the halogen is on the carbon adjacent to the ester carbonyl). This compound has its chlorine atom on the terminal (C-5) position. The reviewed scientific literature does not describe a prominent or direct synthetic pathway to convert this compound into chiral α-arylalkanoic acids. Such a transformation would require significant molecular rearrangement or a multi-step sequence to shift the site of reactivity from the C-5 to the C-2 position, and established methods for this specific conversion are not readily documented. Therefore, while this compound is a valuable precursor for many molecules, its role as a direct precursor for chiral α-arylalkanoic acids is not established; instead, its regioisomer, an ethyl 2-chloropentanoate, would be the more appropriate starting material for state-of-the-art enantioselective arylation reactions.

The general approach for synthesizing these target molecules is detailed below.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Racemic α-Chloroalkanoate | Aryl Grignard Reagent (Ar-MgX) | Iron Salt (e.g., Fe(acac)₃) + Chiral Ligand | Chiral α-Arylalkanoate. scispace.comkyoto-u.ac.jp |

Kinetic and Thermodynamic Studies of Transformations

Reaction Rate Determination

The rate at which ethyl 5-chloropentanoate is consumed or transformed is a critical parameter in its application. This rate is not constant but is influenced by several factors, most notably the solvent environment and the reaction temperature.

The choice of solvent can dramatically alter the rate of reactions involving this compound, primarily by stabilizing or destabilizing the reactants and transition states. chemrxiv.org The effect of solvent polarity is particularly pronounced in nucleophilic substitution and cyclization reactions.

In the intramolecular cyclization of this compound to form δ-valerolactone, the reaction proceeds via a nucleophilic attack of the carboxylate oxygen (formed after hydrolysis of the ester) on the carbon bearing the chlorine atom. This process involves a transition state with developing charge separation. Polar solvents, especially polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate such SN2 reactions. These solvents can effectively solvate the transition state, lowering its energy and thus increasing the reaction rate. chemrxiv.org Conversely, nonpolar solvents would lead to a slower reaction rate.

The differential solvation of reactants versus the transition state is the key determinant of the solvent's effect on reaction rates. chemrxiv.org If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction. libretexts.org

To illustrate the impact of the reaction medium, kinetic studies on similar systems have shown that rate constants can vary by several orders of magnitude when moving from a nonpolar to a polar solvent. unipd.it For example, studies on atom transfer radical polymerization (ATRP) activation kinetics demonstrate a strong correlation between the rate constant and solvent polarity parameters. unipd.it

Table 1: Qualitative Influence of Solvent Polarity on the Cyclization Rate of this compound

| Solvent Type | Examples | Expected Effect on Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Acceleration | Stabilizes the polar SN2 transition state without strongly solvating the nucleophile. chemrxiv.org |

| Polar Protic | Water, Ethanol (B145695), Methanol | Moderate to Slow | Can stabilize the transition state but also solvates the nucleophile through hydrogen bonding, reducing its reactivity. chemrxiv.org |

| Nonpolar | Hexane, Toluene, Benzene | Deceleration | Provides minimal stabilization for the polar transition state, resulting in a higher activation energy barrier. chemrxiv.org |

This table is based on established principles of physical organic chemistry and qualitative observations from related studies. Specific rate constants for this compound require dedicated experimental investigation.

The rate of chemical reactions, including those of this compound, is highly dependent on temperature. fiveable.me This relationship is quantitatively described by the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions.

Ea is the activation energy, the minimum energy required for a reaction to occur. allrounder.ai

R is the universal gas constant (8.314 J/mol·K). fiveable.me

T is the absolute temperature in Kelvin. fiveable.me

Increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. allrounder.ai This increases the fraction of molecules that possess energy equal to or greater than the activation energy, thereby increasing the rate constant k. libretexts.org A general rule of thumb suggests that for many reactions, the rate roughly doubles for every 10°C increase in temperature, though this is an approximation. fiveable.melibretexts.org

The activation energy (Ea) is a critical parameter that can be determined experimentally by measuring the rate constant at different temperatures. umcs.pl By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), a straight line is obtained, known as an Arrhenius plot. umcs.pl The slope of this line is equal to -Ea/R, allowing for the calculation of the activation energy. umcs.pl

For transformations of this compound, such as its hydrolysis or cyclization, determining the activation energy provides fundamental insight into the energy barrier of the reaction. biosynth.com For instance, the Fischer esterification to produce this compound is typically conducted at reflux temperatures (78–80°C) to ensure a sufficient reaction rate.

Table 2: Hypothetical Arrhenius Parameters for a Transformation

| Reaction Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 323 | 0.0002 | 0.00310 | -8.517 |

| 333 | 0.0004 | 0.00300 | -7.824 |

| 343 | 0.0008 | 0.00292 | -7.131 |

| 353 | 0.0015 | 0.00283 | -6.502 |

This table presents illustrative data. A plot of ln(k) vs. 1/T for this data would yield a straight line, from which the activation energy could be calculated. Actual experimental data for this compound is required for precise determination.

Mechanistic Kinetic Insights

Kinetic studies provide more than just reaction rates; they offer a window into the detailed pathway, or mechanism, of a reaction. This includes characterizing transient species like transition states and identifying the slowest, rate-controlling step in a sequence.

The intramolecular cyclization of this compound (following hydrolysis) to δ-valerolactone is a classic example of an intramolecular SN2 reaction. The reaction proceeds through a high-energy transition state, the structure and energy of which determine the reaction's feasibility and rate.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for modeling this transition state. e3s-conferences.org Such calculations can provide thermodynamic parameters and elucidate the geometric arrangement of the atoms at the peak of the energy profile. e3s-conferences.org For the SN2 cyclization, the transition state would involve the partial formation of the C-O bond and the partial breaking of the C-Cl bond, with the atoms adopting a specific, constrained geometry (typically trigonal bipyramidal around the central carbon).

Experimental techniques like temperature-dependent NMR spectroscopy can also provide insights into transition states. By analyzing how chemical shifts and coupling constants change with temperature, information about the energetics of conformational changes leading to the reactive conformation can be obtained.

Consider the conversion of this compound to δ-valerolactone in an aqueous basic solution. This transformation involves two key steps:

Saponification (Hydrolysis): The base-catalyzed hydrolysis of the ethyl ester to form the 5-chloropentanoate anion and ethanol.

Intramolecular Cyclization: The nucleophilic attack of the carboxylate anion on the carbon bearing the chlorine atom to form the lactone and release a chloride ion.

Equilibrium Considerations in Reversible Reactions

Some reactions involving this compound are reversible, meaning they can proceed in both the forward and reverse directions, eventually reaching a state of dynamic equilibrium. scribd.comsavemyexams.com In this state, the rates of the forward and reverse reactions are equal, and the net concentrations of reactants and products remain constant. scribd.com

The most prominent example is the synthesis of this compound via the Fischer esterification of 5-chloropentanoic acid with ethanol, catalyzed by a strong acid like H₂SO₄.

5-Chloropentanoic Acid + Ethanol ⇌ this compound + Water

This reaction is governed by Le Châtelier's principle, which states that if a change is applied to a system at equilibrium, the system will shift in a direction that counteracts the change. scribd.com To maximize the yield of the desired ester, the equilibrium must be shifted to the right.

Table 3: Application of Le Châtelier's Principle to Fischer Esterification

| Change Applied | Direction of Equilibrium Shift | Rationale |

| Increase Concentration of Reactant (e.g., use excess ethanol) | Right (towards products) | The system counteracts the increase in ethanol concentration by consuming it to form more ester and water. scribd.com |

| Remove Product (e.g., remove water as it forms) | Right (towards products) | The system counteracts the decrease in water concentration by producing more. This is often achieved by azeotropic distillation. |

| Increase Temperature | Depends on Enthalpy (ΔH) | If the reaction is endothermic, increasing temperature shifts the equilibrium to the right. If exothermic, it shifts to the left. Esterification is typically slightly exothermic, but higher temperatures are used for kinetic reasons. savemyexams.com |

| Add a Catalyst (e.g., H₂SO₄) | No shift in equilibrium position | A catalyst increases the rate of both the forward and reverse reactions equally. It allows the system to reach equilibrium faster but does not change the final concentrations at equilibrium. |

Understanding these equilibrium principles is fundamental for the efficient industrial-scale synthesis of this compound.

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For Ethyl 5-chloropentanoate, both ¹H NMR and ¹³C NMR are used to ascertain the precise arrangement of atoms.

The ¹H NMR spectrum of this compound offers a clear depiction of the different proton environments within the molecule. The ethyl ester portion gives rise to a characteristic quartet and triplet pattern. The quartet, typically found further downfield, corresponds to the methylene (B1212753) protons (-OCH₂CH₃) adjacent to the electron-withdrawing oxygen atom. These protons are split by the neighboring methyl protons. The methyl protons (-OCH₂CH₃) of the ethyl group appear as a triplet further upfield.

The chloropentanoate chain presents a more complex series of signals. The methylene group adjacent to the chlorine atom (-CH₂Cl) is expected to be the most downfield of the chain protons due to the electronegativity of chlorine. The methylene group adjacent to the carbonyl group of the ester (-C(=O)CH₂-) will also be shifted downfield. The remaining two methylene groups in the middle of the chain will appear as overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ | ~ 4.1 | Quartet |

| -OCH₂CH ₃ | ~ 1.2 | Triplet |

| -C(=O)CH ₂- | ~ 2.3 | Triplet |

| -CH ₂Cl | ~ 3.5 | Triplet |

| -C(=O)CH₂CH ₂CH ₂CH₂Cl | ~ 1.7-1.9 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The most downfield signal corresponds to the carbonyl carbon of the ester group due to its significant deshielding. The carbon atom of the methylene group attached to the oxygen of the ester (-OCH₂CH₃) also appears at a relatively downfield position. The carbon atom bonded to the chlorine atom (-CH₂Cl) is similarly shifted downfield. The remaining alkyl carbons of the pentanoate chain and the methyl carbon of the ethyl group appear at higher field positions.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 173 |

| -OC H₂CH₃ | ~ 60 |

| -C H₂Cl | ~ 44 |

| -C(=O)C H₂- | ~ 34 |

| -CH₂C H₂CH₂Cl | ~ 28 |

| -C(=O)CH₂C H₂- | ~ 22 |

| -OCH₂C H₃ | ~ 14 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is distinguished by several key absorption bands. The most prominent of these is the strong, sharp peak corresponding to the stretching vibration of the ester carbonyl group (C=O). For aliphatic esters, this absorption typically appears in the range of 1750-1735 cm⁻¹. Another significant absorption is that of the C-O single bond stretching of the ester, which is usually found in the 1300-1000 cm⁻¹ region. The presence of the chlorine atom is confirmed by the C-Cl stretching vibration, which generally appears in the fingerprint region of the spectrum, between 850 and 550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | C-O Stretch | 1300 - 1000 |

| Alkyl Halide | C-Cl Stretch | 850 - 550 |

| Alkane | C-H Stretch | 2980 - 2850 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound by ionizing it and separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound, with a molecular formula of C₇H₁₃ClO₂ and a molecular weight of approximately 164.63 g/mol , will exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 164 and 166, with the peak at m/z 166 having roughly one-third the intensity of the peak at m/z 164.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) to form an acylium ion. Another typical fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available. The presence of the chlorine atom also influences the fragmentation pattern. Based on database information, prominent fragment ions are observed at m/z values of 119, 101, and 55 nih.gov. The peak at m/z 55 is often the base peak nih.gov.

Table 4: Common Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Origin |

| 164/166 | [CH₃CH₂OC(=O)(CH₂)₄Cl]⁺ (Molecular Ion, M⁺) |

| 129 | [M - Cl]⁺ |

| 119 | [M - OCH₂CH₃]⁺ |

| 101 | [M - Cl - C₂H₄]⁺ or [(CH₂)₄CO]⁺ (from McLafferty rearrangement) |

| 55 | [C₄H₇]⁺ or [CH₂=CH-C=O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS is used to verify its elemental composition, C₇H₁₃ClO₂. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity. The high accuracy of HRMS, typically within a few parts per million (ppm), is crucial for distinguishing this compound from other potential isobaric compounds.

Table 1: HRMS Data for Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₃ClO₂ |

| Theoretical Monoisotopic Mass (calculated) | 164.0604073 Da |

| Ion Species (e.g.) | [M+H]⁺ |

| Theoretical m/z of Ion (calculated) | 165.0678821 Da |

| Experimentally Observed m/z (hypothetical) | 165.0678800 Da |

| Mass Error (hypothetical) | -1.2 ppm |

This interactive table showcases the precision of HRMS in confirming the elemental composition of this compound. The minimal mass error between the theoretical and observed values instills high confidence in the compound's identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is critical for structural elucidation and for differentiating between isomers, which HRMS alone cannot distinguish. In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed.

The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the ester functional group and along the alkyl chain. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃), as well as cleavages adjacent to the chlorine atom. The McLafferty rearrangement is another potential pathway for esters with sufficiently long alkyl chains. Elucidating these pathways helps to confirm the connectivity of atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺ Precursor Ion)

| Precursor Ion m/z | Proposed Fragment Structure | Fragment Ion m/z (Monoisotopic) | Neutral Loss |

| 165.06788 | [C₅H₈ClO]⁺ | 119.02634 | C₂H₆O (Ethanol) |

| 165.06788 | [C₂H₅O]⁺ | 45.03349 | C₅H₈ClO |

| 165.06788 | [C₅H₉O₂]⁺ | 101.06026 | C₂H₄Cl |

| 119.02634 | [C₄H₅]⁺ | 53.03913 | HCl + CO |

This interactive table outlines the expected fragmentation of this compound in an MS/MS experiment. Analyzing these specific fragment ions allows researchers to piece together the molecule's structure with high confidence.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Verification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, which serves as a highly specific detector, providing mass information for identification.

This method is highly effective for verifying the purity of a synthesized batch of this compound. The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions, while the mass spectrum provides definitive identification. Impurities, even at trace levels, can be separated and identified based on their own unique retention times and mass spectra. The Kovats retention index, a standardized measure, can also be used to compare data across different systems.

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | ZB-5MS (or equivalent 5% Phenyl-polysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-250 m/z |

| Source Temperature | 230 °C |

This interactive table presents a standard set of parameters for analyzing this compound by GC-MS. This method allows for both the separation and confident identification of the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for separating, identifying, and quantifying components in a mixture. For compounds like this compound, which possess moderate polarity, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).

HPLC is particularly useful for assessing the purity of this compound, especially for detecting non-volatile impurities that are not amenable to GC analysis. By creating a calibration curve with standards of known concentration, HPLC with a UV or diode-array detector can be used for precise quantification. Method validation according to established guidelines ensures the accuracy, precision, and linearity of the results.

Table 4: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

This interactive table details a typical reversed-phase HPLC method for the purity analysis of this compound. This technique is crucial for quality control, providing quantitative data on the compound's purity.

Advanced LC-MS Techniques (e.g., Q-TOF LC-MS) for Complex Sample Analysis

For the analysis of this compound in complex matrices, such as environmental samples or in-process reaction mixtures, advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) are employed. This hybrid technique couples the powerful separation capabilities of HPLC with the high mass accuracy and resolution of a TOF mass analyzer.

The Q-TOF instrument can operate in both full-scan MS mode to screen for all detectable compounds and in MS/MS mode for structural confirmation. The high resolving power allows for the generation of accurate mass data for the parent compound and its fragments, enabling confident identification of known and unknown compounds, metabolites, or degradation products in a single analytical run. This capability is invaluable in research settings where comprehensive sample characterization is required.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from ground-state geometries to reaction energetics.

DFT calculations are instrumental in dissecting the steric and electronic factors that govern the reaction pathways of ethyl 5-chloropentanoate. The molecule possesses two primary reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

Theoretical studies can model the approach of various nucleophiles to these sites, providing a quantitative understanding of the electronic landscape. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-deficient regions prone to nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the molecule's reactivity and the nature of its interactions with other reagents.

Steric hindrance also plays a crucial role in the reactivity of this compound. The flexible five-carbon chain can adopt numerous conformations, some of which may shield one of the reactive sites. DFT can be used to calculate the energies of these different conformations and how they influence the accessibility of the electrophilic centers to incoming reagents.

A hypothetical DFT study on the intramolecular cyclization of this compound to form δ-valerolactone could illustrate these principles. The study would likely investigate the influence of the ethyl ester group and the terminal chlorine on the reaction's feasibility and mechanism.

Hypothetical DFT Investigation of this compound Reactivity

| Parameter | Description | Predicted Outcome |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution on the molecular surface. | A positive potential (blue region) would be concentrated around the carbonyl carbon and the carbon attached to the chlorine, indicating electrophilic sites. |

| Frontier Molecular Orbitals (FMO) | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The LUMO would likely be localized on the carbonyl carbon and the C-Cl antibonding orbital, indicating susceptibility to nucleophilic attack at these positions. |

| Steric Hindrance Analysis | Calculation of the steric bulk around reactive sites in different conformations. | Certain coiled conformations might hinder the approach of a nucleophile to the carbonyl carbon, while extended conformations would make it more accessible. |

A significant advantage of DFT is its ability to map out the potential energy surface (PES) for a chemical reaction. This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction energies (ΔE) and activation energies (Ea) associated with transition states.

For this compound, DFT calculations can be employed to investigate various reaction mechanisms, including its hydrolysis, amidation, or reduction. By locating the transition state structures for each proposed pathway, researchers can determine the most energetically favorable route. The transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

For example, in a nucleophilic substitution reaction at the carbon bearing the chlorine, DFT could be used to compare the energy profiles of an SN1 versus an SN2 mechanism. The calculated activation energies would provide strong evidence for the operative pathway under specific conditions.

Illustrative Reaction Energy and Transition State Data for a Hypothetical Reaction of this compound

| Reaction Pathway | Reactant(s) | Transition State (TS) Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |

| Intramolecular Cyclization | This compound | +25.3 | δ-Valerolactone + Chloroethane | -8.7 |

| Nucleophilic Substitution (SN2 with OH-) | This compound + OH- | +22.1 | Ethyl 5-hydroxypentanoate (B1236267) + Cl- | -15.2 |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Molecular mechanics force fields are often used for an initial, rapid exploration of the conformational space. These methods treat atoms as balls and bonds as springs, allowing for efficient calculation of the energies of thousands of different conformations. The most stable conformers identified can then be further analyzed using higher-level methods like DFT for more accurate energy calculations.

Visualizing these conformers and their steric interactions is crucial for understanding the molecule's physical properties and reactivity. For instance, the distance between the terminal chlorine atom and the ester group can vary significantly between different conformers, which would have a direct impact on the feasibility of intramolecular reactions.

Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Steric Interaction |

| Anti (Extended) | ~180° | 0.00 | Minimal steric strain. |

| Gauche 1 | ~60° | +0.85 | Gauche interaction between the ester group and the alkyl chain. |

| Gauche 2 | ~-60° | +0.85 | Gauche interaction between the ester group and the alkyl chain. |

| Eclipsed (High Energy) | ~0° | +5.20 | Significant steric clash between the ester group and the alkyl chain. |

Molecular dynamics (MD) simulations can predict how this compound interacts with other molecules in more complex environments, such as in a solvent or at the active site of an enzyme. In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion.

These simulations can reveal important information about solvation effects, showing how solvent molecules arrange themselves around the solute and influence its conformation and reactivity. For example, an MD simulation could show how water molecules form hydrogen bonds with the carbonyl oxygen of the ester group.

In the context of biochemical systems, MD simulations can be used to dock this compound into the active site of an enzyme and observe the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for binding. This information is invaluable for understanding the molecule's biological activity and for the design of new molecules with specific functions.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For Ethyl 5-chloropentanoate, these pathways primarily include hydrolysis, photochemical reactions, and, under specific conditions, thermo-oxidative degradation.

Hydrolysis is a significant degradation pathway for esters in aquatic environments, involving the cleavage of the ester bond by reaction with water. libretexts.org This process can be catalyzed by either acids or bases. libretexts.org The reaction for this compound results in the formation of 5-chloropentanoic acid and ethanol (B145695).

kh = kA[H+] + kN + kB[OH-]

Under most environmental conditions, hydrolysis of esters occurs via a bimolecular mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov While the C-Cl bond in alkyl halides can also undergo hydrolysis, this process is generally much slower than the base-catalyzed hydrolysis of the ester group. savemyexams.com Therefore, in typical aquatic environments, the primary hydrolytic degradation product of this compound is expected to be 5-chloropentanoic acid.

| Degradation Pathway | Primary Reactant | Key Products | Environmental Context |

|---|---|---|---|

| Ester Hydrolysis | Water (H₂O) | 5-Chloropentanoic acid, Ethanol | Aquatic environments (surface and groundwater) |

| C-Cl Bond Hydrolysis | Water (H₂O) | Ethyl 5-hydroxypentanoate (B1236267), Hydrochloric acid (HCl) | Aquatic environments (generally a slower process than ester hydrolysis) |

Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For chlorinated organic compounds, this can occur through two primary mechanisms:

Direct Photolysis: The molecule directly absorbs UV radiation, leading to the cleavage of chemical bonds. The carbon-chlorine bond is often susceptible to this process, which can lead to the formation of radical species and subsequent degradation products.

Indirect Photolysis: Other substances in the environment, such as dissolved organic matter, absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH) and hydrated electrons (e⁻(aq)). chemrxiv.org These reactive intermediates then attack and degrade the this compound molecule. Hydroxyl radicals can degrade a wide range of organic pollutants, while hydrated electrons are particularly effective at degrading highly chlorinated compounds. chemrxiv.orgnih.gov

Studies on short-chain chlorinated paraffins (SCCPs) have shown they are susceptible to photochemical degradation in sunlit surface waters. chemrxiv.org The degradation of chlorinated volatile organic compounds (VOCs) can be significantly enhanced by UV-based advanced oxidation processes, which generate these reactive species. bohrium.comresearchgate.net The likely outcome of photochemical oxidation of this compound is the cleavage of the C-Cl bond and oxidation of the hydrocarbon chain, ultimately leading to mineralization into carbon dioxide and chloride ions.

Thermo-oxidative degradation occurs at elevated temperatures in the presence of oxygen. While not a common pathway under typical ambient environmental conditions, it can be relevant in industrial settings, waste treatment processes, or contaminated sites subjected to thermal remediation.

Research on related compounds, such as 3-monochloropropane-1,2-diol (3-MCPD) esters found in refined vegetable oils, shows that thermal treatment (180-260°C) leads to significant degradation. nih.gov The primary degradation pathways identified were dechlorination and deacylation (cleavage of the ester group). nih.gov Similarly, the thermal degradation of chlorinated paraffins can proceed via dehydrochlorination. For this compound, it is anticipated that at high temperatures, the compound would undergo similar reactions, yielding a mixture of dechlorinated and hydrolyzed products, and potentially volatile organic compounds from the cleavage of the carbon chain.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the transformation and breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Many microorganisms, particularly bacteria, possess the metabolic capability to degrade halogenated organic compounds. ub.ac.id Strains from genera such as Pseudomonas and Bacillus are well-known for their ability to utilize haloalkanoates as carbon and energy sources. asm.orgnih.gov The microbial degradation of this compound would likely proceed through two key enzymatic steps:

Ester Hydrolysis: Microbial esterases or lipases would first hydrolyze the ester bond to yield 5-chloropentanoic acid and ethanol. Ethanol can be readily used as a carbon source by many microbes.

Dehalogenation: The resulting 5-chloropentanoic acid would then be acted upon by a dehalogenase enzyme. This crucial step removes the chlorine atom, which is often responsible for the compound's toxicity, typically replacing it with a hydroxyl group to form 5-hydroxypentanoic acid. asm.org

Following these initial steps, the resulting non-halogenated intermediate can be further metabolized through common pathways like beta-oxidation to yield energy and biomass for the microorganism. Some bacteria, such as Pseudomonas chloritidismutans, can degrade haloalkanoates under both aerobic and anaerobic conditions. asm.org

The specific biochemical reactions underlying the microbial degradation of this compound are catalyzed by distinct classes of enzymes.

Esterases and Lipases: These enzymes belong to the hydrolase class and catalyze the cleavage of ester bonds. nih.gov The enzymatic hydrolysis of the ester linkage in this compound is a critical first step in its detoxification and metabolism, making the molecule more water-soluble and available for further enzymatic attack. google.com

Dehalogenases: These enzymes are essential for the bioremediation of chlorinated pollutants as they catalyze the cleavage of carbon-halogen bonds. ub.ac.idresearchgate.net For a compound like this compound, a hydrolytic dehalogenase is the most likely enzyme involved. nih.gov These enzymes use a water molecule to replace the halogen substituent with a hydroxyl group, a process that can occur aerobically or anaerobically and does not require cofactors. nih.gov The activity of dehalogenases is a key rate-limiting step in the complete mineralization of many chlorinated aliphatic compounds. asm.org

| Enzyme Class | Function | Substrate | Product |

|---|---|---|---|

| Esterase / Lipase (B570770) | Hydrolysis of ester bond | This compound | 5-Chloropentanoic acid + Ethanol |

| Hydrolytic Dehalogenase | Cleavage of C-Cl bond | 5-Chloropentanoic acid | 5-Hydroxypentanoic acid + HCl |

Environmental Persistence and Transformation Products Analysis

Limited specific data exists on the environmental persistence and transformation products of this compound. However, based on the chemical structure—an ester of a short-chain chlorinated alkanoic acid—its environmental fate is likely governed by two primary processes: hydrolysis of the ester linkage and dehalogenation of the alkyl chain. These processes can occur through both abiotic and biotic pathways.

Potential Abiotic Degradation Pathways: